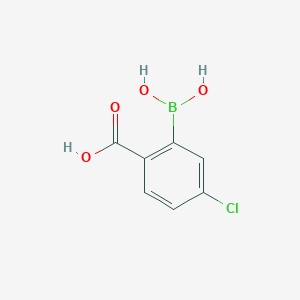
2-Borono-4-chlorobenzoic acid
Übersicht
Beschreibung
2-Borono-4-chlorobenzoic acid is a chemical compound with the CAS Number: 874290-67-2 . It has a molecular weight of 200.39 and its IUPAC name is 4-chloro-2-(dihydroxyboryl)benzoic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Borono-4-chlorobenzoic acid is 1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Borono-4-chlorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Enhancement
Boronic acids, including 2-borono-4-chlorobenzoic acid, are highly versatile in chemistry, playing significant roles in catalysis and reaction enhancement. They are known for their catalytic properties, aiding in organic reactions and molecular recognition (Hashimoto, Gálvez, & Maruoka, 2015). For instance, boronic acids are utilized in highly enantioselective Aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes, which are important in various chemical syntheses.
Electrochemical Applications
2-Borono-4-chlorobenzoic acid is significant in electrochemical advanced oxidation processes. These processes are crucial for the oxidative degradation of organic compounds in aqueous media, with applications in environmental chemistry and wastewater treatment. The role of boron-doped electrodes in enhancing these oxidation processes is notable (M'hemdi et al., 2013).
Biomedical Applications
In the biomedical field, boronic acid polymers, including derivatives of 2-borono-4-chlorobenzoic acid, have shown promise in treatments for diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Sensing and Detection
The application of boronic acids in sensing biological active substances is crucial for disease prevention, diagnosis, and treatment. Boronic acids, including 2-borono-4-chlorobenzoic acid, can interact with diols to form cyclic structures used as fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).
Boronic Acid in Sensing Applications
Boronic acids are increasingly used in sensing due to their interactions with diols and strong Lewis bases, leading to applications in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
Photoelectrocatalysis
2-Borono-4-chlorobenzoic acid plays a role in enhancing the performance of photoelectrocatalysis, particularly in water treatment and environmental applications. The boron-doping of electrodes significantly improves the efficiency of organic compound degradation (Bessegato, Cardoso, & Zanoni, 2015).
Safety And Hazards
The safety information for 2-Borono-4-chlorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .
Eigenschaften
IUPAC Name |
2-borono-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPTCHUAWBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657456 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Borono-4-chlorobenzoic acid | |
CAS RN |
874290-67-2 | |
| Record name | 2-Borono-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



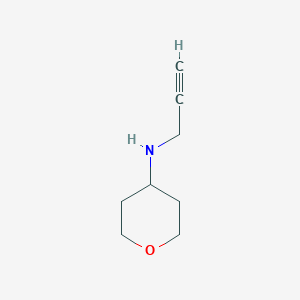
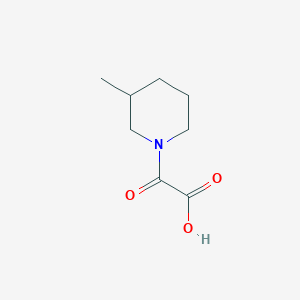
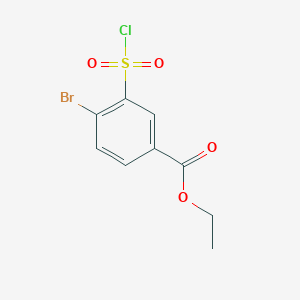
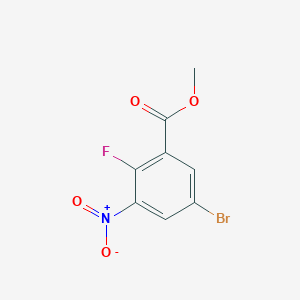
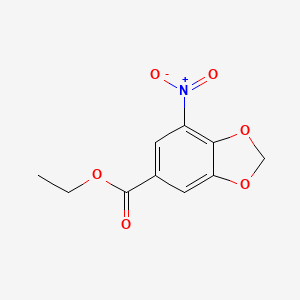
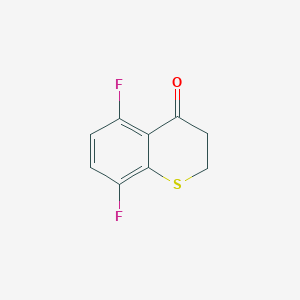
![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
amine](/img/structure/B1418591.png)
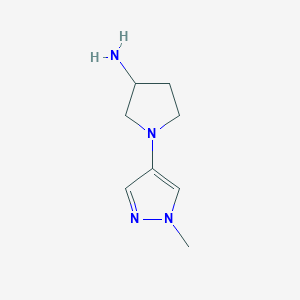
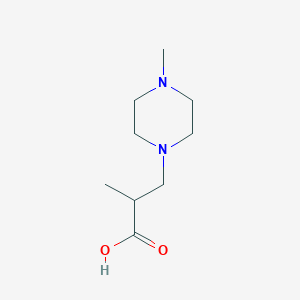
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)
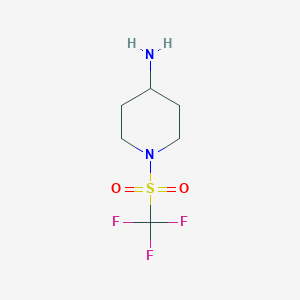
![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)